molecular formula C7H11ClO4S B2839978 Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate CAS No. 2378490-63-0

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate

Cat. No.: B2839978
CAS No.: 2378490-63-0
M. Wt: 226.67
InChI Key: AXFYZSWSTCZCQT-PHDIDXHHSA-N
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Description

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is a cyclopentane derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a methyl carboxylate (-COOCH₃) at the 1-position. The stereochemistry (1S,2R) confers distinct spatial and electronic properties, influencing its reactivity and applications in organic synthesis. The chlorosulfonyl group is highly electrophilic, making the compound a versatile intermediate for nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYZSWSTCZCQT-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate typically involves the chlorosulfonation of a cyclopentane derivative followed by esterification. One common method includes:

    Chlorosulfonation: Reacting cyclopentane with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.

    Esterification: The resulting chlorosulfonylcyclopentane is then treated with methanol in the presence of a catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonyl derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
  • Structure: Cyclopentane backbone with methylamino (-NHCH₃) and methyl carboxylate groups.
  • Reactivity: The methylamino group enables participation in acid-base chemistry or alkylation but lacks the electrophilic character of the chlorosulfonyl moiety.
  • Solubility : Synthesized in ethyl acetate, indicating solubility in polar aprotic solvents .
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(Hydroxymethyl)-1-Aminocyclopentane
  • Structure : Cyclopentane with hydroxyl (-OH), hydroxymethyl (-CH₂OH), and amine (-NH₂) groups.
  • Reactivity : Polar functional groups enhance hydrophilicity and hydrogen-bonding capacity, favoring applications in medicinal chemistry.
  • Solubility : Likely water-soluble due to multiple hydroxyl groups .

Ring Size and Conformational Effects

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
  • Structure : Cyclohexane analog of the cyclopentane derivative.
  • Stereochemical Impact : Chair conformations in cyclohexane may shield substituents, altering reaction pathways .

Data Table: Key Properties of Comparable Compounds

Compound Name Ring Structure Functional Groups Reactivity Profile Solubility Characteristics
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate Cyclopentane Chlorosulfonyl, methyl carboxylate High (electrophilic substitutions) Polar aprotic solvents*
Methyl 1-(methylamino)cyclopentanecarboxylate Cyclopentane Methylamino, methyl carboxylate Moderate (amine-based reactions) Ethyl acetate
Methyl 1-(methylamino)cyclohexanecarboxylate Cyclohexane Methylamino, methyl carboxylate Lower (steric shielding) Similar to cyclopentane analog
2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane Cyclopentane Hydroxyl, hydroxymethyl, amine Low (hydrogen-bonding interactions) Water*

*Inferred from functional group chemistry.

Research Findings and Implications

  • Reactivity Trends: The chlorosulfonyl group in the target compound enhances electrophilicity, enabling sulfonamide or sulfonate ester formation, unlike amino or hydroxyl analogs .
  • Solubility and Applications : Hydrophilic analogs (e.g., hydroxylated cyclopentanes) are suited for aqueous-phase reactions, whereas the target compound’s lipophilicity favors organic synthesis.

Biological Activity

Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses a cyclopentane ring with a chlorosulfonyl group and a carboxylate ester. Its molecular formula can be represented as C7_{7}H11_{11}ClO3_{3}S. The compound's structure is significant for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chlorosulfonyl group is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This inhibition can affect various metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, possibly due to its ability to disrupt cell wall synthesis.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonyl-containing compounds, including this compound. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound816
Control Antibiotic A48
Control Antibiotic B1632

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory activities, this compound was tested in a murine model of arthritis. The compound demonstrated a reduction in paw swelling and inflammatory cytokine levels compared to the control group, indicating its potential as an anti-inflammatory agent.

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